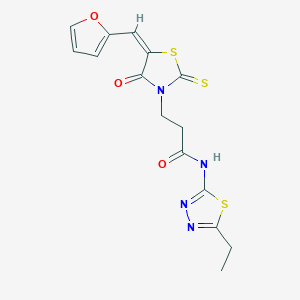
(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to. The structure of the compound is also described detailing its functional groups and other significant structural features.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. The yield, purity, and efficiency of the synthesis are also discussed.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound. The data obtained from these techniques are analyzed to confirm the structure of the compound.Chemical Reactions Analysis
This involves studying the reactivity of the compound. The types of reactions the compound undergoes, the conditions required for these reactions, and the products formed are discussed.Physical And Chemical Properties Analysis
This involves discussing the physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, stability, etc.Scientific Research Applications
Anticancer Activity
A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, showing significant reduction in ascites tumor volume and cell number, and increased lifespan in EAT-bearing mice. These compounds also demonstrated strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation, indicating potential for anticancer therapy (Chandrappa et al., 2010). Similarly, another investigation by Chandrappa et al. (2009) on thiazolidinone compounds containing furan moiety revealed moderate to strong antiproliferative activity in human leukemia cell lines, suggesting the importance of electron-donating groups on thiazolidinone for anticancer properties (Chandrappa et al., 2009).
Antimicrobial Activity
Research by В. М. Цялковский et al. (2005) explored the antimicrobial activity of 5-(R1-benzyl)-2-(R-benzylidenehydrazono)-3-(2-furylmethyl)thiazolidin-4-ones, finding specific derivatives to be active against microbial strains. This indicates the potential for these compounds in antimicrobial applications (В. М. Цялковский et al., 2005).
Biological Activity
Patel and Shaikh (2010) synthesized 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, which were evaluated for their antimicrobial properties against various bacterial and fungal species. Some compounds exhibited comparable activity to standard drugs, underscoring their biological significance (Patel & Shaikh, 2010).
Safety And Hazards
This involves discussing the toxicity of the compound, its handling precautions, and disposal methods.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the synthesis method.
Please consult with a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals safely and understand their properties before use.
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S3/c1-2-12-17-18-14(25-12)16-11(20)5-6-19-13(21)10(24-15(19)23)8-9-4-3-7-22-9/h3-4,7-8H,2,5-6H2,1H3,(H,16,18,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKJRGRCWTWZAS-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

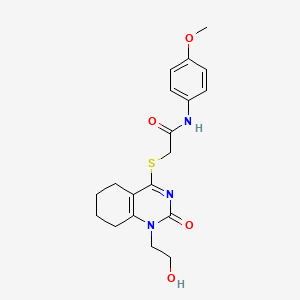
![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)
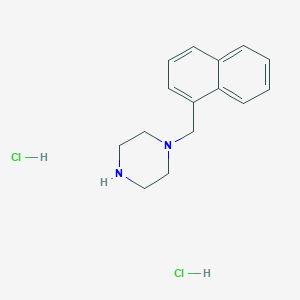
![2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890389.png)
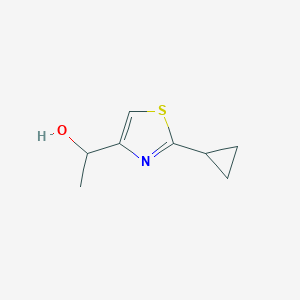
![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)
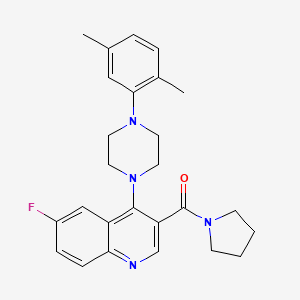
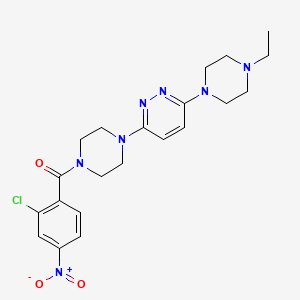
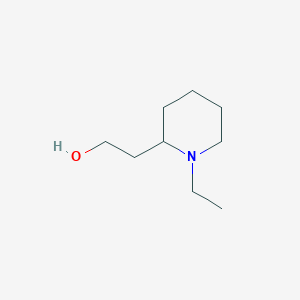

![2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2890401.png)
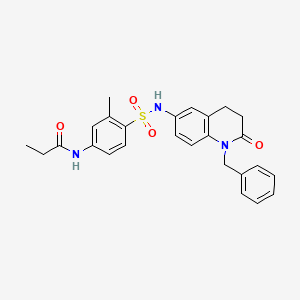
![N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2890404.png)
![5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole](/img/structure/B2890406.png)